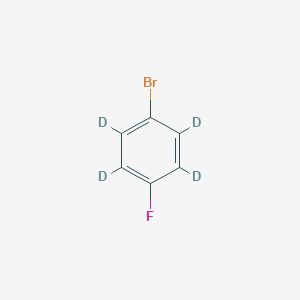

4-Bromofluorobenzene-d4

Vue d'ensemble

Description

4-Bromofluorobenzene-d4 is a deuterated derivative of 4-Bromofluorobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in various scientific applications due to its unique isotopic properties. The molecular formula of this compound is BrC6D4F, and it has a molecular weight of 179.02 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromofluorobenzene-d4 can be synthesized through the bromination of fluorobenzene-d4 in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. The reaction typically involves the following steps:

Bromination: Fluorobenzene-d4 is treated with bromine in the presence of a Lewis acid catalyst.

Purification: The resulting product is purified through distillation or recrystallization to obtain this compound with high isotopic purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of fluorobenzene-d4 are brominated using industrial reactors.

Continuous Purification: The product is continuously purified using advanced techniques such as column chromatography and distillation to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromofluorobenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is a standard substrate for cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-fluoroaniline or 4-fluorophenol can be obtained.

Coupling Products: Products include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Gas Chromatography-Mass Spectrometry

4-Bromofluorobenzene-d4 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the determination of volatile organic compounds (VOCs). Its deuterated form provides a reliable reference point that enhances the accuracy of quantification in complex mixtures.

- Methodology : The use of this compound allows for improved sensitivity and specificity in VOC analysis. It is particularly effective in methods such as EPA Method 524.2 and Method 8260B, which focus on measuring purgeable organic compounds in water and other matrices .

- Performance Metrics : The mass spectrum of this compound must meet specific criteria for successful tuning of the GC-MS system. For instance, the base peak should have a relative abundance of 100%, with other critical ions falling within defined ranges .

| Parameter | Value |

|---|---|

| Base Peak (m/z) | 95 |

| Relative Abundance | 100% |

| Ion Abundance Criteria | Specific ranges per method |

Environmental Applications

Surrogate Standard for Toxicity Testing

In environmental studies, this compound is utilized as a surrogate standard for assessing the toxicity of contaminants such as diesel fuel and its water-accommodated fractions (WAF). This application is crucial for evaluating the impact of pollutants on aquatic life.

- Case Study : Research involving microalgal species like Pseudokirchneriella subcapitata has demonstrated the effectiveness of using this compound to determine toxicological effects through GC-MS analysis .

- Toxicity Assessment : The compound's role as a surrogate enables researchers to infer the toxicity levels of complex mixtures without directly analyzing each component.

Organic Synthesis

Precursor in Pharmaceutical Development

This compound is also employed as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure facilitates specific reactions that are essential for developing new therapeutic agents.

- Applications : It is utilized in reactions such as the preparation of Grignard reagents, which are vital for forming carbon-carbon bonds in organic synthesis .

- Safety Profile : While it has low acute toxicity, safety measures are necessary during handling due to potential health effects observed at high doses .

Mécanisme D'action

The mechanism of action of 4-Bromofluorobenzene-d4 is primarily related to its ability to participate in various chemical reactions. The presence of both bromine and fluorine atoms allows it to engage in electrophilic and nucleophilic reactions, facilitating the formation of complex molecular structures. The deuterium atoms provide stability and enable detailed tracking in analytical studies .

Comparaison Avec Des Composés Similaires

4-Bromofluorobenzene: The non-deuterated version, used in similar applications but lacks the isotopic properties of 4-Bromofluorobenzene-d4.

4-Chlorofluorobenzene: Another halogenated benzene derivative with similar reactivity but different halogen substitution.

4-Iodofluorobenzene: Similar in structure but with iodine instead of bromine, offering different reactivity and applications.

Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical studies. Its dual halogen substitution (bromine and fluorine) makes it a versatile compound in various chemical transformations .

Activité Biologique

4-Bromofluorobenzene-d4 (CAS Number: 50592-31-9) is a deuterated derivative of 4-bromofluorobenzene, characterized by the presence of four deuterium atoms. This compound is notable for its applications in pharmaceutical research, particularly as a tracer in pharmacokinetic studies due to the unique properties imparted by deuteration.

- Molecular Formula : CBrDF

- Molecular Weight : 179.02 g/mol

- Density : 1.629 g/mL at 25°C

- Boiling Point : 150°C

- Melting Point : -16°C

- Flash Point : 60°C

Biological Activity and Applications

This compound has been studied for its biological activity, particularly in the context of drug development and environmental impact assessments. The following sections summarize key findings from various studies.

Pharmacokinetics and Metabolism

Deuteration can significantly alter the pharmacokinetic properties of compounds. Research indicates that deuterated compounds often exhibit:

- Improved metabolic stability : Deuterium substitution can slow down metabolic processes, leading to prolonged half-lives in biological systems, which is beneficial for therapeutic agents .

- Altered bioavailability : Studies have shown that deuterated analogs can have different absorption rates compared to their non-deuterated counterparts .

Case Studies

-

Impact on Drug Development :

- A study published in Ann Pharmacother highlighted how deuterium substitution affects the pharmacokinetics of pharmaceuticals, demonstrating enhanced efficacy and reduced toxicity profiles for certain drugs .

- The research emphasized that compounds like this compound serve as valuable tools in understanding drug metabolism and optimizing therapeutic strategies.

-

Environmental Studies :

- In environmental assessments, this compound has been utilized as a surrogate standard for evaluating toxicity in aquatic ecosystems. It was used to determine the impact of diesel and its fractions on microalgal species, revealing insights into ecological risks associated with hydrocarbon pollution .

Toxicological Profile

The toxicological assessment of this compound indicates:

- Low acute toxicity : Classified as a harmful substance, it poses risks primarily through inhalation and skin contact .

- Environmental persistence : Studies suggest that while it does not bioaccumulate significantly, its environmental behavior needs careful monitoring due to potential metabolic breakdown products that may exhibit different biological activities .

Summary Table of Biological Activity

Propriétés

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITNMTXHTIIIBB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460115 | |

| Record name | 4-Bromofluorobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50592-31-9 | |

| Record name | 4-Bromofluorobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50592-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.